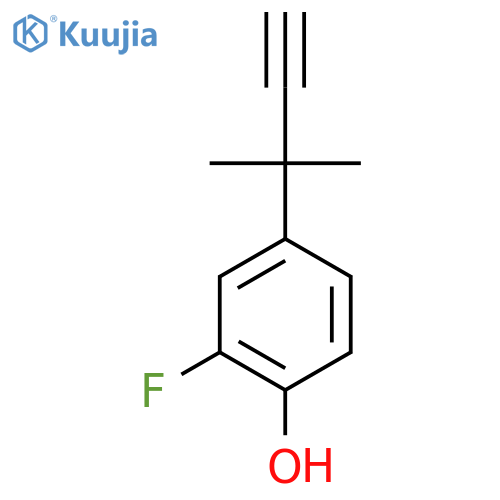Cas no 2228621-42-7 (2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol)

2228621-42-7 structure
商品名:2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
- 2228621-42-7
- EN300-1792979
-
- インチ: 1S/C11H11FO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h1,5-7,13H,2-3H3
- InChIKey: JJWBECZGMYGWFB-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C(C#C)(C)C)O
計算された属性
- せいみつぶんしりょう: 178.079393132g/mol
- どういたいしつりょう: 178.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 20.2Ų
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792979-1.0g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 1g |
$1442.0 | 2023-06-02 | ||
| Enamine | EN300-1792979-0.05g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 0.05g |
$1212.0 | 2023-09-19 | ||
| Enamine | EN300-1792979-5g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 5g |
$4184.0 | 2023-09-19 | ||
| Enamine | EN300-1792979-10g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 10g |
$6205.0 | 2023-09-19 | ||
| Enamine | EN300-1792979-1g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 1g |
$1442.0 | 2023-09-19 | ||
| Enamine | EN300-1792979-2.5g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 2.5g |
$2828.0 | 2023-09-19 | ||
| Enamine | EN300-1792979-10.0g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1792979-5.0g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 5g |
$4184.0 | 2023-06-02 | ||
| Enamine | EN300-1792979-0.25g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 0.25g |
$1328.0 | 2023-09-19 | ||
| Enamine | EN300-1792979-0.5g |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol |
2228621-42-7 | 0.5g |
$1385.0 | 2023-09-19 |
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
2228621-42-7 (2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol) 関連製品
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量